Mass Spectrometric Differentiation via Deuterium Shift
Mecamylamine-d3 Hydrochloride is engineered with a specific mass difference from unlabeled mecamylamine to function as a stable isotope-labeled internal standard. The substitution of three hydrogen atoms with deuterium (+3.0188 Da) provides a distinct mass shift [1]. In mass spectrometry, this shift ensures the [M+H]+ precursor ion for mecamylamine-d3 is detected at m/z 207.2, while the unlabeled analyte is detected at m/z 204.2 [2]. This separation is critical for the analyzer to distinguish the internal standard signal from the analyte signal, enabling accurate quantification without spectral overlap [1].
| Evidence Dimension | Mass-to-charge ratio (m/z) of [M+H]+ precursor ion |
|---|---|
| Target Compound Data | m/z 207.2 (Mecamylamine-d3) |
| Comparator Or Baseline | m/z 204.2 (Mecamylamine) |
| Quantified Difference | 3 Da (nominal mass shift) |
| Conditions | Positive ion mode electrospray ionization (ESI+) MS |
Why This Matters
This specific mass difference is the foundational requirement for the compound's use as a SIL internal standard, providing a unique analytical signature that allows for its distinct identification and quantification separate from the native analyte.
- [1] Scheidweiler KB, Shakleya DM, Huestis MA. Simultaneous quantification of nicotine, cotinine, trans-3'-hydroxycotinine, norcotinine and mecamylamine in human urine by liquid chromatography-tandem mass spectrometry. Clin Chim Acta. 2012;413(11-12):978-84. View Source
- [2] Human Metabolome Database (HMDB). Mecamylamine (HMDB0014795) LC-MS/MS Spectra. View Source
